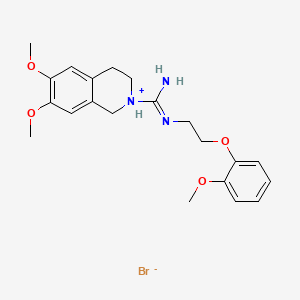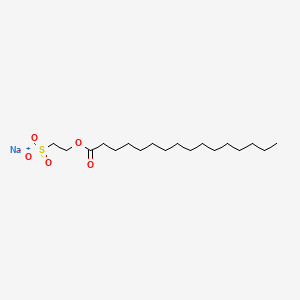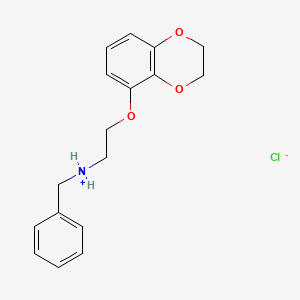
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a benzylamine group attached to a 1,4-benzodioxane moiety through an ethyl linker. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the 1,4-benzodioxane moiety: This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the ethyl linker: The 1,4-benzodioxane is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.
Formation of the benzylamine group: The ethylated 1,4-benzodioxane is then reacted with benzylamine under suitable conditions to form the desired compound.
Conversion to hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding benzylamine oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N,N-dimethyl-, hydrochloride
- Triethylamine, 2-(1,4-benzodioxan-5-yloxy)-, hydrochloride
Uniqueness
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
2906-71-0 |
|---|---|
Fórmula molecular |
C17H20ClNO3 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
benzyl-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-2-5-14(6-3-1)13-18-9-10-19-15-7-4-8-16-17(15)21-12-11-20-16;/h1-8,18H,9-13H2;1H |
Clave InChI |
MULMSOXDTMTKGP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC=C2OCC[NH2+]CC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


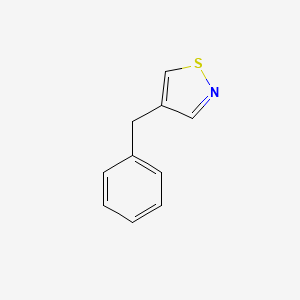

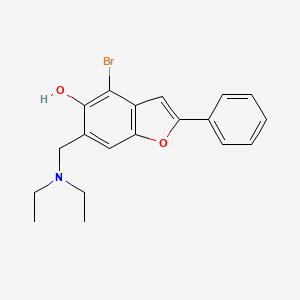
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

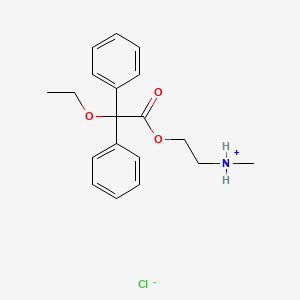
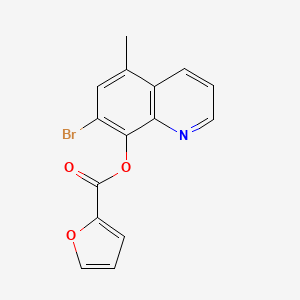
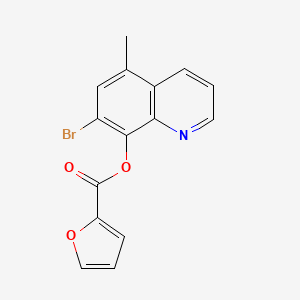
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
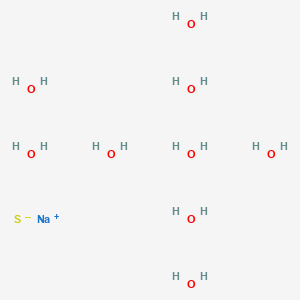
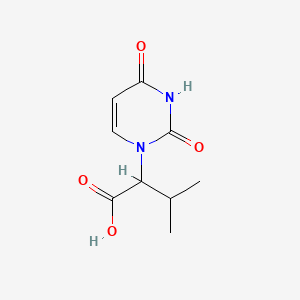
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
